For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Isopropylamine Hydrochloride
Introduction
Isopropylamine hydrochloride (CAS RN: 15572-56-2) is the salt formed from the neutralization of the primary aliphatic amine, isopropylamine, with hydrochloric acid.[1] It is a white to off-white crystalline solid that is hygroscopic in nature.[2][3][4] This compound serves as a valuable intermediate and reagent in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[3][4] Its utility stems from the presence of the reactive isopropylammonium cation. This guide provides a comprehensive overview of the core chemical and physical properties of isopropylamine hydrochloride, detailed experimental protocols, and visual representations of key chemical processes.
Physical and Chemical Properties
Isopropylamine hydrochloride is characterized by its high solubility in water and its acidic nature in aqueous solutions.[5] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀ClN | [2][3][6] |
| Molecular Weight | 95.57 g/mol | [2][7][8] |
| Appearance | White to off-white crystalline solid/powder | [2][3][9] |
| Melting Point | 160 °C | [2][6][10] |
| Solubility | Soluble in water and methanol; slightly soluble in ethanol and ethers.[2] | [2] |
| pKa | 10.63 (for the conjugate acid, isopropylammonium) | [11][12] |
| Stability | Stable under normal conditions, but is hygroscopic.[2][4] | [2][4] |
| Odor | Pungent odor. |
Spectral Properties
Spectroscopic analysis is crucial for the identification and characterization of isopropylamine hydrochloride. The following table summarizes key data from proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | In D₂O, characteristic peaks are observed at approximately 1.315 ppm (doublet, 6H, -CH₃) and 3.515 ppm (septet, 1H, -CH).[13] | [13] |
| IR Spectroscopy | The spectrum shows a broad band around 3300-3500 cm⁻¹ due to N-H stretching vibrations.[14] Characteristic N-H bending vibrations are seen around 1580-1650 cm⁻¹.[14] C-N stretching vibrations are typically observed in the 1020-1250 cm⁻¹ region.[14] | [11][14][15][16] |
Reactivity and Stability
Isopropylamine hydrochloride is a stable compound under standard conditions.[17] However, it is hygroscopic and should be stored in a dry, inert atmosphere.[2][18] As the salt of a weak base and a strong acid, its aqueous solutions are acidic. It is generally not considered a significant fire risk, though its containers may burn.[17]
The primary reactivity of isopropylamine hydrochloride involves the isopropylammonium ion. In the presence of a stronger base, it will deprotonate to yield free isopropylamine, which is a versatile nucleophile and base in organic synthesis.
Experimental Protocols
Synthesis of Isopropylamine Hydrochloride
A common method for the preparation of isopropylamine hydrochloride is through the reaction of isopropylamine with hydrochloric acid or by reacting isopropylamine with ammonium chloride in an alcohol solvent.[19]
Methodology:
-
To a 25 mL round-bottom flask, add ammonium chloride (0.54 g, 10 mmol) and ethanol (3 mL).[2][19]
-
Place the flask on a magnetic stirrer and heat the reaction mixture to reflux for 2 hours.[2][19]
-
After the reaction is complete, remove the solvent via rotary evaporation.[2][19]
-
The resulting solid is isopropylamine hydrochloride, which is typically obtained in quantitative yield.[2][19]
¹H NMR Spectroscopy
Methodology:
-
Prepare a sample by dissolving a small amount of isopropylamine hydrochloride in deuterium oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer, such as a 90 MHz instrument.[13]
-
Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum. The solvent signal may be suppressed or removed during processing.[13]
Infrared (IR) Spectroscopy
Methodology:
-
Prepare the sample as a KBr (potassium bromide) disc or as a nujol mull.[13][15]
-
For a KBr disc, mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.
-
For a nujol mull, grind the sample with a few drops of nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
-
Place the prepared sample in the IR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate key processes and relationships involving isopropylamine hydrochloride.
Caption: Synthesis of Isopropylamine Hydrochloride.
References
- 1. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. ISOPROPYLAMINE HYDROCHLORIDE | 15572-56-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 15572-56-2: isopropylammonium chloride | CymitQuimica [cymitquimica.com]
- 5. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]
- 6. Isopropylamine Hydrochloride | CAS#:15572-56-2 | Chemsrc [chemsrc.com]
- 7. 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isopropylammonium chloride | C3H10ClN | CID 27399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isopropylamine Hydrochloride | 15572-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Isopropylamine Hydrochloride | 15572-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isopropylamine - Wikipedia [en.wikipedia.org]
- 13. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) 1H NMR spectrum [chemicalbook.com]
- 14. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) IR Spectrum [m.chemicalbook.com]
- 16. Isopropyl amine hydrochloride [webbook.nist.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. Isopropylamine Hydrochloride | 15572-56-2 | TCI AMERICA [tcichemicals.com]
- 19. ISOPROPYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
